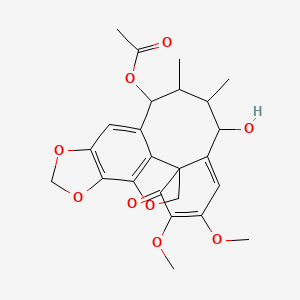
LongipedlignanH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LongipedlignanH is a naturally occurring lignan compound known for its unique chemical structure and potential biological activities. Lignans are a group of polyphenolic substances derived from plant sources, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its promising therapeutic potential and diverse applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LongipedlignanH typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Oxidative Coupling: This method involves the oxidative coupling of phenolic precursors under controlled conditions to form the lignan structure.
Catalytic Hydrogenation: This step is often used to reduce specific functional groups and achieve the final structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification and chemical synthesis to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are commonly employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions: LongipedlignanH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups in this compound, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target specific functional groups, such as carbonyl groups, to yield reduced derivatives of this compound.
Substitution: Substitution reactions can introduce new functional groups into the lignan structure, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
LongipedlignanH has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
作用機序
The mechanism of action of LongipedlignanH involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Mechanism: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
LongipedlignanH can be compared with other lignan compounds, such as:
Secoisolariciresinol Diglucoside (SDG): Known for its antioxidant and anticancer properties.
Matairesinol: Exhibits similar antioxidant activities but differs in its chemical structure.
Pinoresinol: Another lignan with notable anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various research applications.
特性
分子式 |
C24H26O9 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) acetate |
InChI |
InChI=1S/C24H26O9/c1-10-11(2)19(33-12(3)25)13-6-16-20(32-9-31-16)22-17(13)24(8-30-22)14(18(10)26)7-15(28-4)21(29-5)23(24)27/h6-7,10-11,18-19,26H,8-9H2,1-5H3 |
InChIキー |
ASMNJCBJPINDHP-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


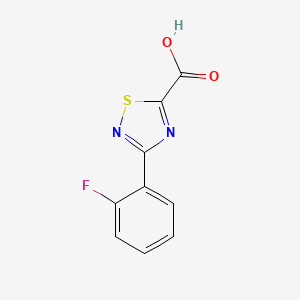
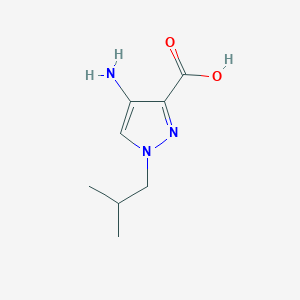
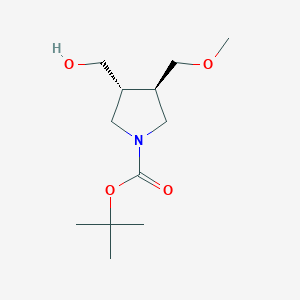
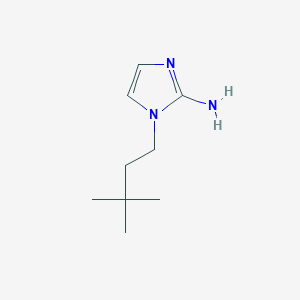

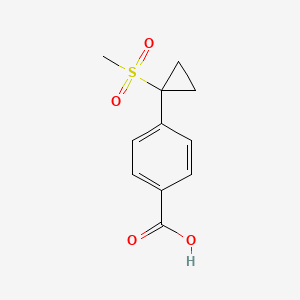
amine](/img/structure/B13069210.png)
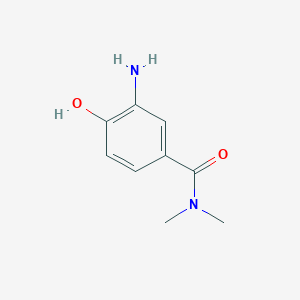
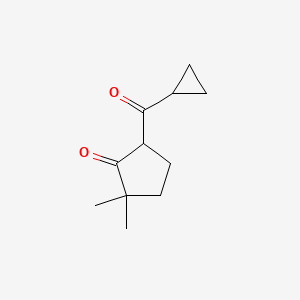
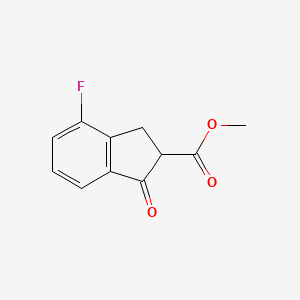
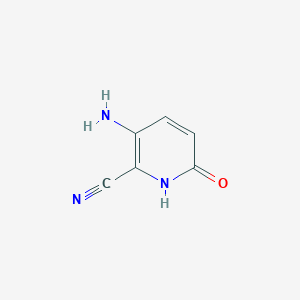
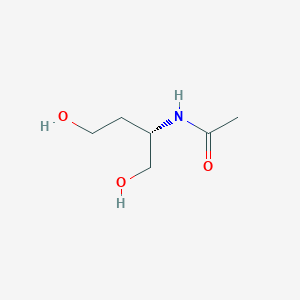
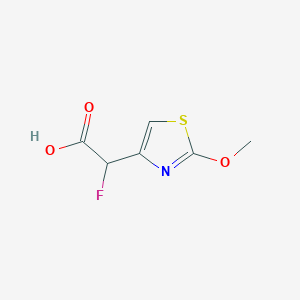
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-3-amine](/img/structure/B13069253.png)
